Computed Lipophilicity (LogP) Benchmarking Against a Close Structural Analog
The target compound's computed LogP is 1.92, which is within the optimal range for CNS drug candidates (LogP 1-4). This differentiates it from the closely related analog N-[2-(3-methoxyphenyl)ethyl]-6-[4-(methylthio)benzoyl]-6-azaspiro[2.5]octane-1-carboxamide, which has a significantly higher computed LogP of 2.28 . The lower LogP of the target molecule suggests better solubility and a potentially improved metabolic profile, making it a more suitable starting point for lead optimization programs focused on targets requiring balanced lipophilicity.
| Evidence Dimension | Partition coefficient (computed LogP) |
|---|---|
| Target Compound Data | LogP = 1.92 |
| Comparator Or Baseline | N-[2-(3-methoxyphenyl)ethyl]-6-[4-(methylthio)benzoyl]-6-azaspiro[2.5]octane-1-carboxamide: LogP = 2.28 |
| Quantified Difference | Δ LogP = -0.36 (lower for target compound) |
| Conditions | Computed LogP for neutral species via Hit2Lead / ChemBridge database. |
Why This Matters
A lower LogP is a key differentiator for CNS drug discovery, as it can reduce non-specific binding and improve aqueous solubility, directly influencing the success of in vitro assays and in vivo studies.
